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Introduction
Riviciclib (formerly known as P276-00) is a novel small molecule inhibitor of cyclin-dependent

kinases (CDKs), key regulators of cell cycle progression and transcription. Developed by

Piramal Life Sciences (formerly Piramal Phytocare Ltd.), Riviciclib emerged from research

efforts targeting the dysregulation of the cell cycle, a hallmark of cancer. This technical guide

provides a comprehensive overview of the discovery, preclinical development, and clinical

evaluation of Riviciclib, with a focus on its mechanism of action, key experimental findings,

and the methodologies employed in its investigation.

Discovery and Medicinal Chemistry
The discovery of Riviciclib was rooted in the pursuit of potent and selective CDK inhibitors as

potential anticancer agents. The core chemical scaffold of Riviciclib is a flavone, a class of

naturally occurring compounds with diverse biological activities. Medicinal chemistry efforts

focused on optimizing the potency and selectivity of this scaffold against key CDK targets

implicated in cancer cell proliferation. While the detailed synthetic route is proprietary, the final

structure of Riviciclib hydrochloride is (±)-2-(2-Chlorophenyl)-5,7-dihydroxy-8-[(2R,3S)-2-

(hydroxymethyl)-1-methylpyrrolidin-3-yl]-4H-chromen-4-one hydrochloride.

Mechanism of Action: Targeting Multiple CDKs
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Riviciclib is a potent inhibitor of multiple cyclin-dependent kinases, primarily targeting CDK1,

CDK4, and CDK9.[1][2][3][4] This multi-targeted approach allows Riviciclib to intervene at

different crucial checkpoints of the cell cycle and transcription, leading to its anti-proliferative

and pro-apoptotic effects.

The primary targets of Riviciclib and their roles are:

CDK4/Cyclin D1: This complex is a key regulator of the G1-S phase transition of the cell

cycle. Inhibition of CDK4 prevents the phosphorylation of the retinoblastoma protein (pRb),

thereby keeping it in its active, hypophosphorylated state. Active pRb remains bound to the

E2F transcription factor, preventing the transcription of genes required for S-phase entry and

ultimately leading to G1 cell cycle arrest.[1]

CDK1/Cyclin B: This complex is essential for the G2-M phase transition and the progression

through mitosis. Inhibition of CDK1 leads to G2/M arrest.

CDK9/Cyclin T1: This complex, also known as positive transcription elongation factor b (P-

TEFb), plays a critical role in the regulation of transcription by phosphorylating the C-terminal

domain of RNA polymerase II. Inhibition of CDK9 leads to the downregulation of anti-

apoptotic proteins like Mcl-1, thereby promoting apoptosis.

The following diagram illustrates the signaling pathways targeted by Riviciclib.
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Caption: Mechanism of action of Riviciclib, targeting key CDK complexes.

Preclinical Development
In Vitro Studies
A series of in vitro experiments were conducted to characterize the biochemical and cellular

activity of Riviciclib.

Table 1: In Vitro Inhibitory Activity of Riviciclib

Target Enzyme IC50 (nM) Reference

CDK9/Cyclin T1 20 [1][3][4]

CDK4/Cyclin D1 63 [1][3][4]

CDK1/Cyclin B 79 [1][3][4]

CDK2/Cyclin A 224 [1]

CDK6/Cyclin D3 396 [1]

Riviciclib demonstrated potent anti-proliferative activity against a broad panel of human

cancer cell lines.

Table 2: Anti-proliferative Activity of Riviciclib in Human Cancer Cell Lines
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Cell Line Cancer Type IC50 (nmol/L) Reference

HCT-116 Colon Carcinoma 300 - 800 [1]

U2OS Osteosarcoma 300 - 800 [1]

H-460
Non-small Cell Lung

Carcinoma
300 - 800 [1]

HL-60
Promyelocytic

Leukemia
300 - 800 [1]

HT-29 Colon Carcinoma 300 - 800 [1]

SiHa Cervical Carcinoma 300 - 800 [1]

MCF-7 Breast Carcinoma 300 - 800 [1]

Colo-205 Colon Carcinoma 300 - 800 [1]

SW-480 Colon Carcinoma 300 - 800 [1]

PC-3 Prostate Carcinoma 300 - 800 [1]

Caco2
Colorectal

Adenocarcinoma
300 - 800 [1]

T-24 Bladder Carcinoma 300 - 800 [1]

Note: A range is provided as reported in the source.

Mechanistic studies in cell lines confirmed that Riviciclib induces cell cycle arrest and

apoptosis. In H-460 and WI-38 cells, Riviciclib caused G1 arrest, while in HL-60 cells, it

induced apoptosis.[5] Western blot analysis in H-460 and MCF-7 cells showed a reduction in

the levels of Cyclin D1, CDK4, and phosphorylated pRb (Ser780) following treatment with

Riviciclib.[1][5]

In Vivo Studies
The anti-tumor efficacy of Riviciclib was evaluated in various murine xenograft models.

Table 3: In Vivo Anti-tumor Efficacy of Riviciclib
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Tumor Model Animal Model
Treatment
Regimen

Outcome Reference

Murine Colon

Cancer (CA-51)
Not Specified

50 mg/kg/day,

i.p., for 20

treatments

Significant

growth inhibition
[1][2]

Murine Lung

Carcinoma

(Lewis Lung)

Not Specified

60 mg/kg (30

mg/kg twice

daily), i.p., every

alternate day for

7 treatments

Significant

growth inhibition
[1][2]

Human Colon

Carcinoma

(HCT-116)

Xenograft

Severe

Combined

Immunodeficient

(SCID) mice

35 mg/kg/day,

i.p., for 10 days

Significant

growth inhibition
[2][5]

Human Non-

small Cell Lung

Carcinoma (H-

460) Xenograft

Severe

Combined

Immunodeficient

(SCID) mice

50 mg/kg once

daily or 30 mg/kg

twice daily, i.p.,

for 18-20

treatments

Significant

growth inhibition
[1][2][5]

Mantle Cell

Lymphoma

(Jeko-1)

Xenograft

SCID mice Not Specified

Significant

efficacy and

increased

survival

Clinical Development
Riviciclib entered clinical development for various malignancies. Several Phase I and Phase II

clinical trials were initiated to evaluate its safety, tolerability, and efficacy.

Table 4: Selected Clinical Trials of Riviciclib (P276-00)
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NCT Number Phase Condition(s) Status Sponsor

NCT00899054 Phase 1/Phase 2

Squamous Cell

Carcinoma of

Head and Neck

Completed

Piramal

Enterprises

Limited

NCT00898287 Phase 1/Phase 2
Pancreatic

Cancer
Completed

Piramal

Enterprises

Limited

NCT00882063 Phase 1/Phase 2

Relapsed and/or

Refractory

Multiple

Myeloma

Completed

Piramal

Enterprises

Limited

NCT00547404 Phase 1
Multiple

Myeloma
Withdrawn

Piramal

Enterprises

Limited

NCT00407498 Phase 1 Neoplasm Completed

Piramal

Enterprises

Limited

NCT01333137 Phase 1

Metastatic Triple

Negative Breast

Cancer

Terminated Not Specified

NCT00843050 Phase 2

Relapsed and/or

Refractory

Mantle Cell

Lymphoma

Terminated Not Specified

The outcomes of these trials have been mixed, with some studies being completed while

others were terminated or withdrawn. For instance, a Phase II study in patients with relapsed or

refractory mantle cell lymphoma was terminated due to insufficient efficacy.[6][7] Despite

promising preclinical data, the translation to significant clinical benefit as a monotherapy proved

challenging, a common hurdle for many anti-cancer agents.

Experimental Protocols
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CDK Enzyme Inhibition Assay
The following diagram outlines a general workflow for determining the in vitro inhibitory activity

of Riviciclib against CDK enzymes.
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CDK Inhibition Assay Workflow

Start

Prepare Reagents:
- Kinase Buffer (50 mM HEPES, 10 mM MgCl2, 1 mM EGTA)

- GST-pRb substrate
- ATP (radiolabeled)
- Riviciclib dilutions

Add GST-pRb substrate to 96-well filter plate

Add Riviciclib dilutions

Add CDK enzyme (e.g., CDK4/Cyclin D1)

Incubate at 30°C for 30 minutes

Wash to remove unbound ATP

Measure radioactivity (scintillation counting)

Calculate IC50 values

End
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Caption: A generalized workflow for a CDK enzyme inhibition assay.
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Detailed Methodology:

Plate Preparation: A 96-well filter plate is used.

Reagent Preparation:

Kinase Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA.[1]

Substrate: Glutathione S-transferase (GST)-tagged retinoblastoma protein (GST-pRb).

ATP Mix: A mixture of unlabeled ATP and radiolabeled [γ-³²P]ATP.

Test Compound: Serial dilutions of Riviciclib are prepared.

Assay Procedure:

The substrate (GST-pRb) is added to the wells.

The various concentrations of Riviciclib are added to the wells.

The CDK enzyme (e.g., CDK4/Cyclin D1) is added to initiate the reaction.

The plate is incubated to allow for the phosphorylation reaction.

The reaction is stopped, and the wells are washed to remove unincorporated [γ-³²P]ATP.

Detection: The amount of incorporated radiolabel is quantified using a scintillation counter.

Data Analysis: The percentage of inhibition at each concentration is calculated, and the IC50

value is determined by fitting the data to a dose-response curve.

Cell Proliferation Assay
The anti-proliferative effects of Riviciclib were typically assessed using a [³H]-thymidine

incorporation assay.

Detailed Methodology:
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Cell Seeding: Cancer cells are seeded into 96-well plates at a density of 3,000-5,000 cells

per well and allowed to adhere overnight.[1]

Compound Treatment: Cells are treated with various concentrations of Riviciclib and

incubated for a defined period (e.g., 48 hours).[1]

[³H]-Thymidine Incorporation: [³H]-thymidine is added to each well, and the cells are

incubated for an additional 5-7 hours to allow for its incorporation into newly synthesized

DNA.[1]

Cell Harvesting and Detection: Cells are harvested onto filter mats, and the amount of

incorporated radioactivity is measured using a scintillation counter.

Data Analysis: The IC50 values are calculated based on the reduction in [³H]-thymidine

incorporation in treated cells compared to untreated controls.

In Vivo Xenograft Studies
General Methodology:

Animal Model: Immunocompromised mice (e.g., SCID or nude mice) are used.

Tumor Cell Implantation: Human cancer cells are injected subcutaneously into the flanks of

the mice.

Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size, and their volumes

are measured regularly (e.g., using calipers).

Treatment: Once tumors reach a certain size, mice are randomized into control and

treatment groups. Riviciclib is administered via a specified route (typically intraperitoneal)

and schedule.

Efficacy Evaluation: Tumor volumes are monitored throughout the study. The anti-tumor

efficacy is determined by comparing the tumor growth in the treated group to the control

group.

Conclusion

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 12 Tech Support

https://www.medchemexpress.com/Riviciclib_hydrochloride.html
https://www.benchchem.com/product/b10761812?utm_src=pdf-body
https://www.medchemexpress.com/Riviciclib_hydrochloride.html
https://www.medchemexpress.com/Riviciclib_hydrochloride.html
https://www.benchchem.com/product/b10761812?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10761812?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Riviciclib (P276-00) is a multi-targeted CDK inhibitor with potent in vitro and in vivo anti-cancer

activity. Its ability to inhibit CDK1, CDK4, and CDK9 allows it to disrupt the cell cycle at multiple

points and induce apoptosis. While preclinical studies demonstrated significant promise, the

clinical development of Riviciclib as a monotherapy has faced challenges, highlighting the

complexities of translating preclinical efficacy into clinical success. Further investigation into

combination therapies or its use in specific, biomarker-defined patient populations may yet

reveal the full therapeutic potential of this compound. This technical guide provides a

foundational understanding of the discovery and development history of Riviciclib for

researchers and professionals in the field of oncology drug development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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